2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone
Overview
Description
“2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone” is a chemical compound with the molecular formula C18H18N4O5 . It has an average mass of 370.359 Da and a monoisotopic mass of 370.127716 Da .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized in the literature. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple aromatic rings and a piperazine group . The presence of nitrophenyl groups suggests potential reactivity and the possibility of interesting chemical properties.Scientific Research Applications
Synthesis of Polyamides and Drug Design
- Polyamide Synthesis : Research by Hattori and Kinoshita (1979) detailed the synthesis of polyamides containing uracil and adenine through the addition reaction of uracil and adenine to dimethyl methylenesuccinate. This work suggests the potential use of similar compounds in creating polyamides with specific properties, highlighting the chemical versatility of piperazine derivatives in polymer chemistry (Hattori & Kinoshita, 1979).
- Drug Design and Biological Activity : A study by Onawole et al. (2017) on arylpiperazine-based drugs, which are structurally related to the compound of interest, showed the computational assessment of biochemical properties and their potential interactions with the human GABA A receptor. This indicates the role of such compounds in designing drugs with specific target interactions, useful in pharmacology and medicinal chemistry (Onawole et al., 2017).
Chemical Synthesis Techniques
- Electrochemical Synthesis : Nematollahi and Amani (2011) explored the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of arylsulfinic acids, leading to the synthesis of new phenylpiperazine derivatives. This demonstrates an environmentally friendly method for synthesizing phenylpiperazine derivatives, indicating the broad applicability of such compounds in chemical synthesis (Nematollahi & Amani, 2011).
Future Directions
The future directions for research on “2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone” could include further exploration of its synthesis, reactivity, and potential biological activity. For example, its potential as an intermediate in the synthesis of other compounds could be explored . Additionally, its potential biological activity, such as antibacterial activity, could be investigated further .
Mechanism of Action
Target of action
Compounds with a piperazine moiety, like “2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone”, often interact with various receptors in the body. For instance, some piperazine derivatives are known to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in maintaining pH balance in the body .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. If the compound inhibits CA, it could affect various physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits CA, it could lead to changes in pH and CO2 levels in the body .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Nitrophenylpiperazine derivatives have been shown to inhibit tyrosinase, an enzyme crucial for melanin synthesis . This suggests that this compound could potentially influence cell function by affecting melanin synthesis and related cellular processes .
Molecular Mechanism
Based on the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes such as tyrosinase .
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(15-4-2-1-3-5-15)14-19-10-12-20(13-11-19)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTPNXZKPNBKAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328781 | |
Record name | 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667743 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
457940-99-7 | |
Record name | 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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